

# The Synthesis and Evolution of Fallypride Precursors: A Technical Guide

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### Introduction

Fallypride is a substituted benzamide that acts as a high-affinity antagonist for dopamine D2 and D3 receptors.[1][2] Its significance in neuroscience and clinical research is underscored by the widespread use of its radiolabeled form, [18F]Fallypride, as a positron emission tomography (PET) tracer for in vivo imaging of these receptors.[1][3][4] The ability to visualize and quantify dopamine receptor density and occupancy has profound implications for understanding the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction, as well as for the development of novel therapeutics.[4][5]

This technical guide provides an in-depth exploration of the discovery and development of Fallypride and its precursors. It details the synthetic pathways, key chemical intermediates, and the evolution of methodologies that have enabled its production, from initial laboratory-scale synthesis to the multi-gram preparation of labeling precursors for radiopharmaceutical applications. The guide also presents relevant pharmacological data and a detailed look at the dopamine D2/D3 receptor signaling pathway, providing a comprehensive resource for researchers in the field.

## Discovery and Structure-Activity Relationship (SAR)

The development of Fallypride is rooted in the broader exploration of benzamide derivatives as dopamine receptor antagonists. Early research in this chemical class established key structure-



activity relationships (SAR) that guided the design of potent and selective D2/D3 ligands.

A quantitative structure-activity relationship (QSAR) study of 6-methoxybenzamides with a 1-ethyl-2-pyrrolidinylmethyl side chain highlighted several critical features for high affinity to the D2 receptor. This study revealed the significant influence of substituents at the 3-position of the benzamide ring and the crucial importance of the (S)-configuration in the pyrrolidinylmethyl side chain. Furthermore, a methoxy group at the 5-position was found to be beneficial for high activity. These findings suggested a common binding site on the receptor for both salicylamides and non-salicylamides.[6]

Subsequent research on fluorinated benzamide neuroleptics led to the development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, which came to be known as [18F]Fallypride. In this series, modifications to the N-substituent on the pyrrolidine ring were explored. It was discovered that replacing the ethyl group with an allyl group resulted in a nearly tenfold increase in binding affinity for the D2 receptor.[7] This enhancement in affinity, combined with favorable pharmacokinetic properties, established Fallypride as a superior tracer for dopamine D2 receptor imaging.

### **Pharmacological Profile**

Fallypride is a potent and selective antagonist of dopamine D2 and D3 receptors. Its high affinity allows for the sensitive detection of these receptors even in extrastriatal regions where their density is low.[3] The pharmacological properties of Fallypride and its precursors are summarized in the tables below.



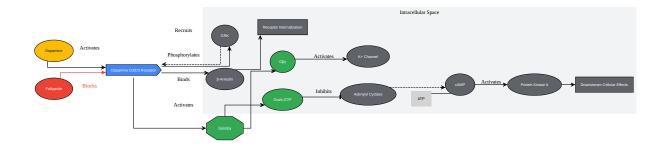
Compound	Receptor	Binding Affinity (Kd, nM)	Binding Affinity (IC50, nM)	Reference
Fallypride	Dopamine D2	0.03	-	[8]
Dopamine D2 (in vivo)	0.22 ± 0.05 (striatum)	-	[9]	
0.17 ± 0.05 (thalamus)	-	[9]		_
0.21 ± 0.07 (hippocampus)	-	[9]	_	
Dopamine D3	-	1.7 ± 0.8	[5]	
Desmethoxyfally pride	Dopamine D2/D3	-	~15	[10]

Compound	Property	Value	Reference
[ <sup>18</sup> F]Fallypride	Specific Activity	900-1700 Ci/mmol	[7]
200-1000 Ci/mmol ([¹¹C]Fallypride)	[11]		

# Dopamine D2/D3 Receptor Signaling Pathway

Fallypride exerts its effects by blocking the signaling of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). These receptors are coupled to the G $\alpha$ i/o family of G proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. D2-like receptors can also signal through G $\beta$ y subunits to activate K+ channels. The signaling is terminated through phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and subsequent binding of  $\beta$ -arrestins, which promotes receptor internalization.[6][7]





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Dopamine D2/D3 Receptor Signaling Pathway

## **Synthesis of Fallypride and Key Precursors**

The synthesis of Fallypride involves the preparation of two key precursors: the substituted benzoic acid moiety, 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid, and the chiral amine, (S)-1-allyl-2-(aminomethyl)pyrrolidine. These are then coupled to form the final product. For radiolabeling with Fluorine-18, a precursor with a suitable leaving group, such as a tosylate, is synthesized.

# Synthesis of 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid



The synthesis of this key intermediate can be achieved from commercially available starting materials through a multi-step process. One common route begins with 3-methoxy-4-hydroxybenzoic acid.



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Synthesis of 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid

### Synthesis of (S)-1-allyl-2-(aminomethyl)pyrrolidine

This chiral amine precursor is typically synthesized from L-proline, ensuring the correct stereochemistry which is crucial for high-affinity binding to the dopamine receptors.[13][14]



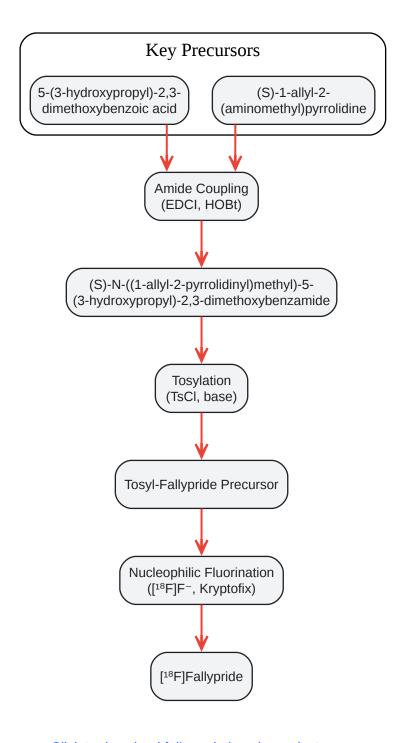
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Synthesis of (S)-1-allyl-2-(aminomethyl)pyrrolidine

### **Final Amide Coupling and Precursor Synthesis**

The final step in the synthesis of Fallypride is the coupling of the two key precursors. For the synthesis of the tosylate precursor for [18F]Fallypride, an additional tosylation step is required.





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Final Synthesis of Fallypride and its Tosylate Precursor

# Experimental Protocols General Amide Coupling Procedure (EDCI/HOBt)



This protocol describes a general method for the amide bond formation between a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).[15][16]

- Dissolution: Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).
- Addition of Amine: Add the amine (1.0 equivalent) to the solution.
- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
- Addition of Coupling Agent: Add EDCI (1.1 equivalents) portion-wise to the cooled reaction mixture.
- Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-24 hours.
- Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

### Synthesis of Tosyl-Fallypride Precursor

The synthesis of the tosylate precursor for [18F]Fallypride involves the coupling of 5-(3-hydroxypropyl)-2,3-dimethoxybenzoic acid with (S)-1-allyl-2-(aminomethyl)pyrrolidine followed by tosylation.

- Amide Coupling: Follow the general amide coupling procedure described above to synthesize (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-hydroxypropyl)-2,3dimethoxybenzamide.
- Tosylation:
  - Dissolve the alcohol intermediate (1.0 equivalent) in anhydrous dichloromethane.



- Add triethylamine (1.5 equivalents).
- Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
- Allow the reaction to stir at room temperature overnight.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to yield the tosylate precursor.

### Radiosynthesis of [18F]Fallypride

The radiosynthesis of [18F]Fallypride is typically performed using an automated synthesis module. The general procedure involves the nucleophilic substitution of the tosylate precursor with [18F]fluoride.[17]

- [18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
- Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
- Labeling Reaction: The tosylate precursor dissolved in a suitable solvent (e.g., DMSO or acetonitrile) is added to the dried [18F]fluoride/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a set time (e.g., 10-15 minutes).
- Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
- Formulation: The HPLC fraction containing [18F]Fallypride is collected, the solvent is removed, and the final product is formulated in a sterile solution for injection.

### Conclusion



The discovery and development of Fallypride and its precursors represent a significant advancement in the field of neuroimaging. The journey from understanding the fundamental structure-activity relationships of benzamides to the development of robust and scalable synthetic routes for Fallypride and its labeling precursors has provided researchers with an invaluable tool to study the dopamine system in vivo. The detailed synthetic protocols and an understanding of the underlying pharmacology and signaling pathways presented in this guide are intended to support the continued application and future development of Fallypride-based research, ultimately contributing to a deeper understanding and better treatment of neuropsychiatric disorders.

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